molecular formula C16H12ClNO2 B1358443 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid CAS No. 220677-67-8

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

Cat. No. B1358443
M. Wt: 285.72 g/mol
InChI Key: KQKQMDNBLKHSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of green oxidizing agents such as hypochlorite, which is commonly found in bleach. This method is an alternative to the use of carcinogenic chromium (VI) salts for the oxidation of alcohols .

Scientific Research Applications

Synthesis and Biological Activity

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid derivatives have been synthesized and characterized, primarily focusing on their biological activities. One study detailed the synthesis of a range of indole-2-carboxylic acid derivatives, which were found to exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents. The detailed synthesis and the antimicrobial screening of these compounds have been well documented (Raju et al., 2015).

Molecular Docking Studies

Further research on indole-2-carboxylic acid derivatives involved molecular docking studies, which are crucial for understanding the binding interactions of these compounds with target proteins. This type of study aids in the drug discovery process by predicting how a compound might interact with biological targets (G. Ganga Reddy et al., 2022).

Pharmacological Evaluation

Another study used a comparative molecular field analysis (CoMFA) to guide the synthetic effort of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. The study aimed to optimize the in vivo potency, duration of action, and binding activity of these compounds, leading to the discovery of potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

Synthetic Intermediates and Practical Synthesis

The research also delves into the synthesis of indole-2-carboxylic acid as a versatile intermediate in preparing pharmaceutically active agents. Environmental concerns have led to increased interest in alternative processes for synthesizing indole-2-carboxylic acid, showing the compound's significance in the pharmaceutical industry (Jiang et al., 2017).

Anti-Inflammatory Drug Design and Molecular Interaction

Another intriguing application involves the design and synthesis of indole acetamide derivatives for anti-inflammatory drugs. In-depth characterization, including spectroscopic analyses and in silico modeling, was conducted to confirm the anti-inflammatory activity of these derivatives. Additionally, energy frameworks and atom-in-molecule calculations were performed to investigate the stability and intramolecular interactions of these compounds, providing valuable insightsinto the design of potential anti-inflammatory drugs (Al-Ostoot et al., 2020).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. They include information about its toxicity, skin and eye irritation, and precautions for handling and storage .

Future Directions

Future research could focus on further understanding the properties and potential applications of “1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid”. For instance, a study has been conducted on the design and synthesis of a series of novel indole 3-substituted-[1,2,4]triazole derivatives .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQMDNBLKHSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (2.00 g, 6.37 mmol) and lithium hydroxide (1.53 g, 63.7 mmol) were dissolved in THF:water (10 mL: 20 mL). The reaction was heated at 60° C. overnight. The reaction was cooled and further diluted with water. The reaction was transferred into a separatory funnel and was washed with diethyl ether. The aqueous layer was acidified using 2N HCl to pH 2 where a white solid formed. The suspension was returned to the separatory funnel and was washed with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated to obtain pure product as a white solid. Yield: 1.47 g, (White solid).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

Citations

For This Compound
5
Citations
KK Plešec, D Urbančič, M Gobec, A Pekošak… - Bioorganic & Medicinal …, 2016 - Elsevier
NOD1 and NOD2 are important members of the pattern recognition receptor family and play a crucial role within the context of innate immunity. However, overactivation of NODs, …
Number of citations: 20 www.sciencedirect.com
Y Huang, B Zhang, J Li, H Liu, Y Zhang, Z Yang… - European Journal of …, 2019 - Elsevier
In this work, a series of novel indole-2-amide compounds were designed, synthesized, characterized and the anti-inflammatory activity in vivo were evaluated. Compounds 8a, 10b, 12h, …
Number of citations: 51 www.sciencedirect.com
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu
JA Sindac, BD Yestrepsky, SJ Barraza… - Journal of Medicinal …, 2012 - ACS Publications
Arboviral encephalitis is a potentially devastating human disease with no approved therapies that target virus replication. We previously discovered a novel class of thieno[3,2-b]pyrrole-…
Number of citations: 45 pubs.acs.org
S Barraza - 2014 - deepblue.lib.umich.edu
Emerging mosquito-borne viruses (arboviruses) constitute a large public health risk because of the ubiquity of mosquitoes and the potential for mosquito-human transmission. …
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.